Cas no 1114652-52-6 (2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione)
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
- 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione
- STL095477
- (3,4-dimethoxyphenyl)-(6-fluoro-1,1-dioxo-4-phenyl-1lambda6,4-benzothiazin-2-yl)methanone
- (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)methanone
- (3,4-dimethoxyphenyl)-(6-fluoro-1,1-dioxo-4-phenyl-1$l^{6},4-benzothiazin-2-yl)methanone
-
- Inchi: 1S/C23H18FNO5S/c1-29-19-10-8-15(12-20(19)30-2)23(26)22-14-25(17-6-4-3-5-7-17)18-13-16(24)9-11-21(18)31(22,27)28/h3-14H,1-2H3
- InChI Key: ANTVMPQLZYCYOT-UHFFFAOYSA-N
- SMILES: S1(C(C(C2C=CC(=C(C=2)OC)OC)=O)=CN(C2C=CC=CC=2)C2C=C(C=CC1=2)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 788
- XLogP3: 4.2
- Topological Polar Surface Area: 81.3
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-5687-2μmol |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-5μmol |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-10μmol |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-1mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-2mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-3mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-4mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-5mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-10mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5687-15mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-52-6 | 15mg |
$89.0 | 2023-09-10 |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione
Professional Introduction to Compound with CAS No. 1114652-52-6 and Product Name: 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione
The compound identified by the CAS number 1114652-52-6 and the product name 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines several key functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a benzothiazine core, flanked by dimethoxybenzoyl and fluoro substituents, along with a phenyl group, suggests a multifaceted interaction with biological targets, making it a subject of considerable interest in medicinal chemistry.
In recent years, there has been growing attention on heterocyclic compounds due to their diverse pharmacological profiles. The benzothiazine scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. The structural features of this compound, including the fluoro atom and the electron-withdrawing nature of the dimethoxybenzoyl group, are expected to influence its binding affinity and selectivity towards target enzymes or receptors. Such modifications are often employed to enhance drug-like properties such as solubility, metabolic stability, and bioavailability.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The benzothiazine ring is known to exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific arrangement of substituents in 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione may confer unique advantages over existing analogs by optimizing interactions with biological targets. For instance, the fluoro substituent can enhance binding affinity by participating in hydrogen bonding or dipole-dipole interactions, while the dimethoxybenzoyl group may contribute to metabolic stability by resisting oxidative degradation.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The introduction of a fluoro atom into a molecule can significantly alter its pharmacokinetic profile, often leading to improved pharmacological activity. In the case of this compound, the fluoro group is positioned strategically within the benzothiazine core, which may allow for optimal interaction with biological targets. This positioning could be critical for achieving high efficacy while minimizing off-target effects—a key consideration in modern drug development.
The presence of multiple aromatic rings in 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione also suggests potential for π-stacking interactions with biological targets such as proteins or nucleic acids. Such interactions are known to play a crucial role in drug-receptor binding and can be exploited to enhance binding affinity. Furthermore, the rigid structure provided by the benzothiazine core may facilitate precise alignment with target sites, improving overall potency.
From a synthetic chemistry perspective, this compound presents an intriguing challenge due to its complex architecture. The synthesis involves multiple steps, including functional group transformations and ring-closing reactions. Advanced synthetic methodologies such as transition-metal-catalyzed coupling reactions could be employed to streamline the process and improve yield. Additionally, computational studies may aid in optimizing reaction conditions and predicting structural outcomes.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research purposes, particularly in understanding how molecular structure influences biological activity. By studying analogs with varying substituents, researchers can gain insights into key pharmacophoric elements that contribute to therapeutic effects. This knowledge could accelerate the discovery of new drugs targeting similar biological pathways.
In conclusion,2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione represents a promising candidate for further exploration in pharmaceutical research。 Its intricate molecular design, featuring critical functional groups such as the benzothiazine core, fluoro atom, and dimethoxybenzoyl moiety, positions it as a versatile tool for developing novel therapeutic agents。 Ongoing studies aimed at elucidating its biological activity and optimizing its pharmacological properties are expected to yield significant advancements in drug discovery。
1114652-52-6 (2-(3,4-dimethoxybenzoyl)-6-fluoro-4-phenyl-4H-1lambda6,4-benzothiazine-1,1-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)